molecular formula C14H19N B8131624 2-Butan-2-yl-8-methyl-1,2-dihydroquinoline

2-Butan-2-yl-8-methyl-1,2-dihydroquinoline

Cat. No.: B8131624
M. Wt: 201.31 g/mol
InChI Key: SXRQUDJXWFLEKG-UHFFFAOYSA-N
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Description

2-Butan-2-yl-8-methyl-1,2-dihydroquinoline is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yl-8-methyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones, followed by cyclization. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Zeolite catalysts are frequently used in the cyclization step to improve efficiency . The reaction conditions are optimized to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yl-8-methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Butan-2-yl-8-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in biological pathways, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butan-2-yl-8-methyl-1,2-dihydroquinoline is unique due to the presence of both butan-2-yl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to its simpler analogs .

Properties

IUPAC Name

2-butan-2-yl-8-methyl-1,2-dihydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-10(2)13-9-8-12-7-5-6-11(3)14(12)15-13/h5-10,13,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQUDJXWFLEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C=CC2=CC=CC(=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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